![molecular formula C17H13N3O4 B12544355 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-47-4](/img/structure/B12544355.png)
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound with a unique structure that combines a naphthalene ring with a hydrazinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 3-methoxy-5-nitrobenzaldehyde with naphthalen-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and quality of the final product.
化学反応の分析
Types of Reactions
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]benzene-2(1H)-one: Similar structure but with a benzene ring instead of a naphthalene ring.
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]anthracene-2(1H)-one: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its specific combination of a naphthalene ring with a hydrazinylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
652139-47-4 |
|---|---|
分子式 |
C17H13N3O4 |
分子量 |
323.30 g/mol |
IUPAC名 |
1-[(3-methoxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-14-9-12(8-13(10-14)20(22)23)18-19-17-15-5-3-2-4-11(15)6-7-16(17)21/h2-10,21H,1H3 |
InChIキー |
QOWSMYUELCKVQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
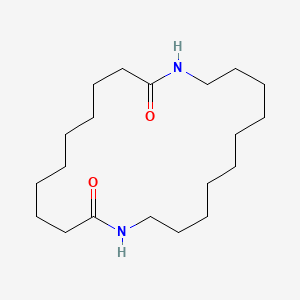
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

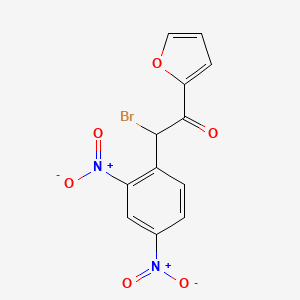
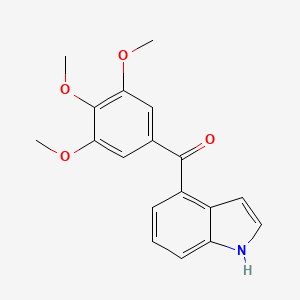
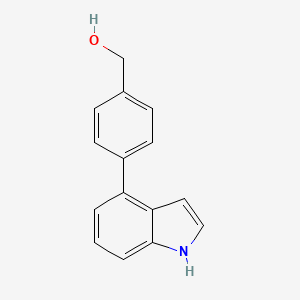
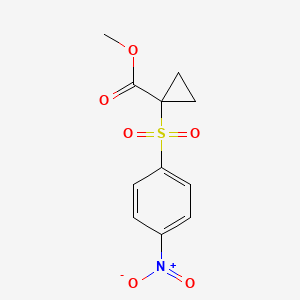
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

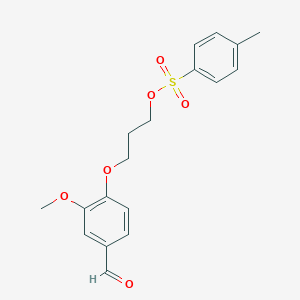
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

